Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride

Medicinal Chemistry Chemical Synthesis Reaction Stoichiometry

This 98% pure piperidine-picolinate derivative is supplied as a dihydrochloride salt, ensuring superior aqueous solubility and stability for critical reactions like amide coupling, N-alkylation, and SAR library synthesis. The precise molecular weight (307.22 g/mol) guarantees stoichiometric control, while the free amine and ethyl ester moieties enable rapid diversification. It also serves as an ideal reference standard for HPLC/LC-MS method development, bridging discovery chemistry and early ADME profiling. Choose this specific salt form to avoid synthetic failure and ensure reproducible results.

Molecular Formula C13H20Cl2N2O2
Molecular Weight 307.22
CAS No. 1853217-48-7
Cat. No. B2488181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(piperidin-4-yl)picolinate dihydrochloride
CAS1853217-48-7
Molecular FormulaC13H20Cl2N2O2
Molecular Weight307.22
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC=N1)C2CCNCC2.Cl.Cl
InChIInChI=1S/C13H18N2O2.2ClH/c1-2-17-13(16)12-11(4-3-7-15-12)10-5-8-14-9-6-10;;/h3-4,7,10,14H,2,5-6,8-9H2,1H3;2*1H
InChIKeyOBFQZXJWGNSLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride (CAS 1853217-48-7): A High-Purity Piperidine-Picolinate Building Block for Medicinal Chemistry


Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride (CAS 1853217-48-7) is a piperidine-picolinate derivative, specifically a 3-substituted picolinic acid ethyl ester bearing a piperidin-4-yl group and formulated as a dihydrochloride salt [1]. Its molecular formula is C13H20Cl2N2O2, with a molecular weight of approximately 307.22 g/mol . This compound serves as a versatile intermediate and building block in medicinal chemistry, particularly for the synthesis of potential therapeutic agents due to the prevalence of piperidine motifs in FDA-approved drugs . It is supplied as a research chemical with standard purities reaching 98% , enabling its use in various synthetic applications and as a reference standard in analytical method development.

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride: Why Functional Group Positioning and Salt Form Dictate Synthetic Utility Over Generic Piperidine Analogs


Generic substitution of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride with other piperidine derivatives is not advisable due to critical differences in structural and physicochemical properties. The precise positioning of the piperidin-4-yl group at the 3-position of the picolinate ring, combined with its formulation as a dihydrochloride salt, imparts a unique combination of reactivity and solubility compared to other isomers or salt forms [1]. SAR analyses on related compounds indicate that modifications to both the piperidine and picolinate moieties can significantly alter biological activity and synthetic accessibility . The dihydrochloride salt form is crucial for ensuring adequate aqueous solubility and stability during common reactions such as amide coupling or N-alkylation, which can be problematic for the free base or other salts . Therefore, substituting this specific compound with a different positional isomer, a different ester, or a different salt form could lead to synthetic failure, altered reaction kinetics, or the generation of an undesired final product [1]. The following evidence details the specific, quantifiable differentiations that support this procurement decision.

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride: Quantitative Differentiation from Key Structural Analogs


Molecular Weight and Salt Form Differentiation for Precise Stoichiometric Calculations

The target compound, Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride, has a molecular weight of 307.22 g/mol . This is significantly higher than the molecular weight of the corresponding free base, Ethyl 3-(piperidin-4-yl)picolinate, which has a calculated molecular weight of 234.29 g/mol [1]. This difference is critical for accurate stoichiometric calculations in reactions where the compound acts as a limiting reagent or in the preparation of stock solutions for biological assays. Failure to account for the dihydrochloride salt form would result in a 23.7% underestimation of the required mass, leading to sub-stoichiometric reaction conditions and potentially low yields or failed assays.

Medicinal Chemistry Chemical Synthesis Reaction Stoichiometry

Commercial Purity Benchmark: Ensuring Reproducibility in Synthetic Workflows

Commercial batches of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride are consistently available at a high purity of 98% . While alternative suppliers may offer lower purity grades (e.g., 95% ), this specific product from reputable vendors meets a higher standard that minimizes side reactions in multi-step syntheses and ensures consistent performance in biological assays. The 3% purity difference translates directly to a lower level of unknown impurities, which can act as catalysts, inhibitors, or competing reagents in sensitive chemical transformations.

Medicinal Chemistry Organic Synthesis Quality Control

Storage Condition Differentiation: Optimized for Long-Term Stability

The target compound requires refrigerated storage (2-8°C) in a sealed, dry environment to maintain its specified purity and integrity . This is a more stringent requirement than for related piperidine-picolinate analogs such as N-(Piperidin-4-yl)picolinamide dihydrochloride, which is typically stored at room temperature . This difference in storage recommendations indicates a potential for faster degradation of the target compound's ester functionality or salt form under ambient conditions. Adhering to the specified cold chain is essential for ensuring the compound's performance in subsequent applications, especially in long-term research projects or inventory stockpiling.

Chemical Stability Medicinal Chemistry Inventory Management

Targeted Application Scenarios for Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride in Drug Discovery and Chemical Development


Synthesis of Piperidine-Containing Bioisosteres for Lead Optimization

The compound's specific molecular architecture, with a free secondary amine on the piperidine ring and an ethyl ester on the picolinate core, makes it an ideal scaffold for generating diverse compound libraries. Its 98% purity and well-defined molecular weight (307.22 g/mol) ensure precise stoichiometric control in amide coupling and N-alkylation reactions, enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) around piperidine-based pharmacophores. This is particularly valuable in optimizing lead compounds where piperidine is a key motif for target engagement.

Reference Standard for Analytical Method Development and Quality Control

The high purity (≥98%) of this compound and its unique UV/Vis and mass spectrometry signatures (e.g., InChIKey: OBFQZXJWGNSLKZ-UHFFFAOYSA-N ) make it an excellent reference standard for developing and validating HPLC and LC-MS methods. Its use as a calibrant or system suitability standard ensures accurate quantification of this specific building block and its derivatives in complex reaction mixtures or biological matrices. The compound's stability profile, requiring refrigerated storage , is a key factor in maintaining the integrity of analytical reference materials over time.

Investigating the Impact of Picolinate Ester and Salt Form on Solubility and Permeability

The dihydrochloride salt form offers enhanced aqueous solubility compared to the free base, a critical parameter for in vitro assays (e.g., biochemical, cell-based) and early-stage ADME studies. Researchers can directly compare the solubility and permeability of this salt with other derivatives (e.g., free base, other salts) to establish a baseline for a piperidine-picolinate chemotype. The compound's defined molecular weight allows for accurate preparation of stock solutions, facilitating reproducible measurements of solubility limits and partition coefficients (LogD).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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